Astragaloside II

Immunology Adjuvant Safety In Vivo Toxicology

Astragaloside II's 2-O-acetyl-β-D-xylosyl moiety enables selective P-gp MDR reversal in hepatic cancer cells and specific CD45 PTPase modulation at nM concentrations, with a defined in vivo toxicity profile (5-10% body weight loss at 500 µg in mice). Purchase for precise adiponectin upregulation, T-cell signaling studies, and as a critical comparator for saponin adjuvant safety profiling.

Molecular Formula C43H70O15
Molecular Weight 827.0 g/mol
CAS No. 84676-89-1
Cat. No. B1649417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside II
CAS84676-89-1
Molecular FormulaC43H70O15
Molecular Weight827.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O
InChIInChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1
InChIKeyAYWNHWGQTMCQIV-PENCHUSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside II (CAS 84676-89-1): A Structurally-Distinct Cycloartane Saponin for Procuring Specialized Biological Activity


Astragaloside II is a triterpenoid saponin from the cycloartane family, specifically a cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-β-D-xylosyl and β-D-glucosyl residues respectively [1]. It is a primary bioactive constituent isolated from the roots of Astragalus membranaceus (Radix Astragali), a herb widely recognized in traditional Chinese medicine [2]. The compound is defined by its unique glycosylation pattern, which directly influences its distinct profile of biological activities and differentiates it from its closely related analogs.

Why Structural Analogs Cannot Substitute for Astragaloside II in Research Applications


The biological activity of astragalosides is exquisitely sensitive to their glycosylation pattern. Even minor structural variations among in-class compounds like Astragaloside I, III, IV, and cycloastragenol lead to significant divergences in target engagement, potency, and in vivo toxicological profile [1][2]. For example, the specific 2-O-acetyl-β-D-xylosyl moiety of Astragaloside II is a critical determinant for its unique ability to selectively modulate pathways such as adiponectin secretion and T-cell activation, while also imparting a distinct safety profile that is absent in its analogs [3]. This structural specificity precludes generic substitution and mandates the precise selection of Astragaloside II for research that depends on its defined, and often opposing, biological outcomes.

Quantitative Differentiation of Astragaloside II: A Comparator-Based Evidence Guide for Scientific Selection


Toxicological Safety Profile: Astragaloside II vs. Astragaloside IV in an In Vivo Murine Model

In a direct in vivo comparison assessing toxicity as an immunological adjuvant, Astragaloside II and Astragaloside IV exhibited dramatically different safety profiles. At an equivalent dose of 500 µg administered subcutaneously to mice, Astragaloside II caused a significant 5–10% body weight loss, whereas Astragaloside IV showed no weight loss at this dose, indicating a distinct toxicological signature for Astragaloside II [1]. This establishes a clear and quantifiable difference in the safety window, which is a critical factor for experimental design where toxicity is a key parameter.

Immunology Adjuvant Safety In Vivo Toxicology

Potent Multidrug Resistance (MDR) Reversal Activity in Hepatic Cancer Cells: Astragaloside II vs. 5-Fluorouracil-Resistant Control

Astragaloside II demonstrates a potent, concentration-dependent ability to reverse multidrug resistance (MDR) in vitro. At a concentration of 0.08 mg/mL, Astragaloside II significantly increased the cytotoxicity of 5-fluorouracil (5-FU) against the 5-FU-resistant human hepatic cancer cell line Bel-7402/FU [1]. This effect is mediated through downregulation of P-glycoprotein (P-gp) and mdr1 gene expression, as well as suppression of MAPK pathway phosphorylation, directly addressing a major challenge in oncology [1].

Cancer Chemotherapy MDR Reversal P-glycoprotein

Superior In Vitro T Cell Activation Potency: Astragaloside II vs. Other Astragalosides via CD45 PTPase Regulation

Astragaloside II enhances T cell activation with greater potency and a defined mechanism compared to its analogs. While Astragalosides I, II, III, and IV all increased CD45-mediated pNPP/OMFP hydrolysis, Astragaloside II specifically promoted T cell proliferation, cytokine secretion, and CD25/CD69 expression at low nanomolar concentrations [1]. For instance, at 30 nmol/L, Astragaloside II significantly increased IL-2 and IFN-γ secretion from primary splenocytes [1]. This contrasts with the broader, less specific activity of other astragalosides and highlights Astragaloside II's unique immunomodulatory profile.

Immunology T Cell Activation CD45 PTPase

Selective Induction of Adiponectin Secretion for Metabolic Research

Astragaloside II uniquely and selectively induces adiponectin secretion without affecting a panel of other major adipokines. In primary mouse adipocytes, treatment with Astragaloside II alone resulted in a 1.42 ± 0.17- to 1.97 ± 0.24-fold increase in adiponectin secretion compared to vehicle control, an effect that was not observed for TNFα, lipocalin-2, resistin, leptin, or other adipokines [1]. This selective elevation of the insulin-sensitizing hormone adiponectin translates to in vivo efficacy, where chronic administration in obese mice significantly alleviated hyperglycemia, glucose intolerance, and insulin resistance [1].

Metabolic Disease Insulin Resistance Adiponectin

Primary Research and Industrial Application Scenarios for Astragaloside II


Investigating Multidrug Resistance (MDR) Reversal in Oncology

Astragaloside II is an essential tool for in vitro studies focused on reversing P-glycoprotein (P-gp)-mediated multidrug resistance in hepatic cancer cells. Its ability to downregulate mdr1 gene expression and suppress MAPK pathway phosphorylation makes it a potent agent for restoring chemosensitivity to drugs like 5-fluorouracil in resistant cell lines (e.g., Bel-7402/FU) [1]. This application is directly supported by quantitative evidence showing enhanced cytotoxicity at specific concentrations.

Probing CD45 PTPase-Mediated T Cell Signaling

For immunology researchers, Astragaloside II serves as a specific molecular probe to study CD45 protein tyrosine phosphatase (PTPase) activity and downstream T cell activation. At nanomolar concentrations (e.g., 30-100 nmol/L), it selectively enhances T cell proliferation and effector cytokine production (IL-2, IFN-γ) via a CD45-dependent mechanism, differentiating it from other astragalosides that show broader, less potent effects on this pathway [1]. This makes it invaluable for dissecting early T-cell receptor signaling events.

Studying Selective Adipokine Modulation in Metabolic Disease Models

In metabolic research, Astragaloside II is a unique chemical biology tool for selectively upregulating the insulin-sensitizing hormone adiponectin. Its ability to increase adiponectin secretion by up to 2-fold in adipocytes, without affecting other pro-inflammatory adipokines, allows for clean, mechanistic studies on adiponectin's role in improving insulin resistance and glucose tolerance in vitro and in vivo (e.g., in diet-induced obese mouse models) [1].

Comparative Toxicology Assessment of Saponin Adjuvants

Astragaloside II is a critical comparator compound for studies evaluating the safety profile of saponin-based immunological adjuvants. Its documented in vivo toxicity, marked by a 5-10% body weight loss in mice at a 500 µg dose, provides a quantifiable toxicological benchmark. This is essential for head-to-head comparisons with less toxic analogs like Astragaloside IV, guiding formulation and dose selection in vaccine adjuvant development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.